m-PEG9-ホスホン酸

概要

説明

m-PEG9-phosphonic acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by a phosphonic acid group attached to a PEG chain consisting of nine ethylene glycol units. This compound is primarily used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells .

科学的研究の応用

m-PEG9-phosphonic acid has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins

Biology: Employed in bio-conjugation techniques to attach biomolecules to surfaces or other molecules.

Medicine: Investigated for its potential in targeted drug delivery systems and therapeutic applications

作用機序

- Role : The E3 ubiquitin ligase recognizes the target protein and tags it with ubiquitin for degradation via the proteasome system. This selective degradation leads to reduced levels of the target protein within the cell .

- Resulting Changes : Ubiquitination marks the target protein for proteasomal degradation, leading to its removal from the cellular environment. This process is highly specific, as it relies on the ligand-target interactions facilitated by the linker .

Target of Action

Mode of Action

Biochemical Pathways

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG9-phosphonic acid typically involves the reaction of a PEG derivative with a phosphonic acid reagent. One common method includes the esterification of a PEG chain with a phosphonic acid derivative, followed by hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of m-PEG9-phosphonic acid may involve large-scale esterification reactions followed by purification steps such as crystallization or chromatography to ensure high purity. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for research and commercial applications .

化学反応の分析

Types of Reactions

m-PEG9-phosphonic acid can undergo various chemical reactions, including:

Esterification: The formation of esters by reacting with alcohols.

Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.

Substitution: The replacement of one functional group with another, often facilitated by catalysts

Common Reagents and Conditions

Esterification: Typically involves alcohols and acid catalysts.

Hydrolysis: Requires water and sometimes acid or base catalysts.

Substitution: Often uses nucleophiles and appropriate solvents

Major Products

The major products formed from these reactions include various esters, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

m-PEG9-phosphonic acid ethyl ester: A similar compound with an ethyl ester group instead of a phosphonic acid group.

m-PEG9-phosphonic acid methyl ester: Another derivative with a methyl ester group.

Uniqueness

m-PEG9-phosphonic acid is unique due to its combination of a long PEG chain and a phosphonic acid group, which provides both solubility benefits and strong surface-binding capabilities. This makes it particularly useful in applications requiring high solubility and strong binding, such as in the synthesis of PROTACs and bio-conjugation techniques .

生物活性

m-PEG9-phosphonic acid, a phosphonic acid derivative of polyethylene glycol (PEG), has garnered significant attention in the fields of drug delivery and biomedical applications due to its unique chemical properties. This compound contains a phosphonic acid functional group that enhances its interaction with biological systems, particularly in targeted therapies and surface modifications. This article explores the biological activity of m-PEG9-phosphonic acid, detailing its mechanisms of action, applications, and relevant research findings.

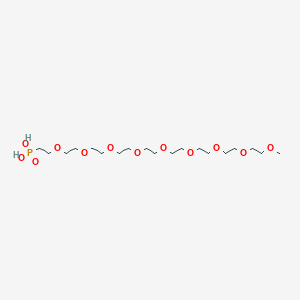

Chemical Structure and Properties

m-PEG9-phosphonic acid consists of a PEG chain with a phosphonic acid group (-PO₃H₂) attached to it. The hydrophilic nature of the PEG component increases the solubility of the compound in aqueous media, making it suitable for various biological applications. The structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₃₉O₁₄P |

| IUPAC Name | 1-[2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)octane)phosphonic acid) |

| Solubility | Highly soluble in water due to the PEG chain |

| Functional Group | Phosphonic acid |

The biological activity of m-PEG9-phosphonic acid is primarily attributed to its ability to interact with calcium ions and form stable complexes. This property is particularly beneficial in bone-targeted drug delivery systems, where m-PEG9-phosphonic acid facilitates selective accumulation in bone tissues. The mechanism can be summarized as follows:

- Calcium Ion Interaction : The phosphonic acid group binds to calcium ions present in bone, enhancing the localization of therapeutic agents.

- Sustained Release : The stable complexes formed allow for a controlled and sustained release of drugs, improving therapeutic efficacy while minimizing systemic toxicity.

- Surface Modification : m-PEG9-phosphonic acid can be immobilized on implant surfaces, promoting osseointegration and reducing implant failure rates.

Applications in Drug Delivery

m-PEG9-phosphonic acid is extensively utilized in the development of novel drug delivery systems, particularly for:

- Bone-targeted therapies : Its ability to form stable complexes with calcium makes it ideal for delivering drugs directly to bone tissues.

- Surface modification of implants : Enhances biocompatibility and integration with surrounding tissues.

- Therapeutic agents : Used in formulating PEGylated drugs that exhibit improved pharmacokinetics and reduced immunogenicity.

Research Findings

Several studies have investigated the biological activity and applications of m-PEG9-phosphonic acid:

- Bone-targeted Delivery Systems : Research has shown that m-PEG9-phosphonic acid significantly enhances the accumulation of therapeutic agents in bone tissue compared to non-targeted formulations. This targeted approach resulted in improved therapeutic outcomes in animal models .

- Surface Modification Studies : In vitro studies demonstrated that coatings made from m-PEG9-phosphonic acid on titanium implants improved cell adhesion and proliferation, indicating enhanced osseointegration potential .

- Comparative Studies on Phosphonates : A comparative analysis highlighted that phosphonates like m-PEG9-phosphonic acid exhibit diverse biological activities, including antibacterial properties and potential anti-cancer effects due to their ability to interfere with cellular pathways .

Case Study 1: Bone-targeted Drug Delivery

A study evaluated the effectiveness of m-PEG9-phosphonic acid conjugated with a chemotherapeutic agent for targeting bone metastases. Results indicated a significant reduction in tumor size within treated groups compared to controls, demonstrating the compound's potential for enhancing drug delivery specificity .

Case Study 2: Surface Modification of Implants

In another study, m-PEG9-phosphonic acid was used to modify titanium implants. The modified surfaces showed increased osteoblast adhesion and proliferation rates compared to unmodified controls, suggesting improved integration into bone tissue .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O12P/c1-23-2-3-24-4-5-25-6-7-26-8-9-27-10-11-28-12-13-29-14-15-30-16-17-31-18-19-32(20,21)22/h2-19H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQSLJQFVIWCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。